molecular formula C13H7Cl2FN2 B13675894 6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13675894
M. Wt: 281.11 g/mol
InChI Key: OOTAOCKLLJLPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by chlorine substituents at positions 6 and 8, and a 3-fluorophenyl group at position 2 of the heterocyclic core. Imidazo[1,2-a]pyridines are clinically significant due to their diverse pharmacological activities, including roles as hypnotics (e.g., zolpidem), cardiotonics (e.g., olprinone), and antileishmanial agents . The dichloro and fluorophenyl substituents in this compound likely enhance its electronic properties, target binding, and metabolic stability, making it a candidate for further pharmacological exploration.

Properties

Molecular Formula

C13H7Cl2FN2

Molecular Weight

281.11 g/mol

IUPAC Name

6,8-dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Cl2FN2/c14-9-5-11(15)13-17-12(7-18(13)6-9)8-2-1-3-10(16)4-8/h1-7H

InChI Key

OOTAOCKLLJLPAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Multi-Component Reactions (MCRs)

Multi-component reactions have proven efficient for synthesizing imidazo[1,2-a]pyridine (IZP) derivatives, including halogenated variants. Yan et al. (2014) reported a one-pot, three-component approach using aldehydes, nitroalkanes, and 2-aminopyridine with iron catalysis to form IZP scaffolds. Similarly, Schwerkoske et al. (2005) utilized trimethylsilyl cyanide, aldehyde, and 2-aminopyridine under scandium triflate catalysis with microwave irradiation to achieve IZP derivatives. DiMauro et al. (2007) expanded this to a microwave-assisted one-pot cyclization combined with Suzuki coupling to generate 2,6-disubstituted imidazo[1,2-a]pyridines from isonitriles, aldehydes, and bromo derivatives.

These methodologies allow for the introduction of various substituents at the 2-position, such as the 3-fluorophenyl group in the target compound, by selecting appropriate aldehydes or bromoaryl precursors.

Halogenation and Functionalization of the Imidazo[1,2-a]pyridine Core

Halogenation at specific positions of the imidazo[1,2-a]pyridine ring is critical for preparing dihalogenated derivatives like 6,8-dichloro compounds. Marie et al. (2012) described the synthesis of 7,8-dihalogenated imidazo[1,2-a]pyridines by condensation of aminochloroiodopyridines with α-halogenoketones, achieving high yields (71–100%). This approach is adaptable for preparing 6,8-dichloro derivatives by starting from appropriately chlorinated aminopyridines.

Ultrasound-assisted iodination methods have been developed for regioselective halogenation at the C3 position of imidazo[1,2-a]pyridines, employing iodine and tert-butyl hydroperoxide under mild conditions without metal catalysts. Although this method targets iodination, it demonstrates the potential for selective halogenation strategies applicable to chlorination.

Cross-Coupling Reactions for Aryl Substitution

Detailed Preparation Method for 6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Based on the reviewed literature, the preparation can be summarized in the following steps:

Synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine Core

  • Starting Materials: 2-amino-3,5-dichloropyridine (or analogous chlorinated aminopyridines)
  • Procedure: Condensation with α-halogenoketones (e.g., α-chloroketones) in an appropriate solvent (e.g., ethanol or DME) under reflux or microwave irradiation.
  • Outcome: Formation of 6,8-dichloroimidazo[1,2-a]pyridine intermediate with high purity and yield (~87–95%).

Introduction of 3-Fluorophenyl Group at the 2-Position

  • Method: Suzuki-Miyaura cross-coupling reaction
  • Reagents: 6,8-dichloro-2-haloimidazo[1,2-a]pyridine, 3-fluorophenylboronic acid, Pd(PPh3)4 catalyst, base (e.g., K2CO3), solvent (e.g., DME/H2O or DMF)
  • Conditions: Microwave-assisted heating at 95–120 °C for 30 min to 1.5 h
  • Yield: Typically 71–100% depending on conditions and substituents

Purification and Characterization

  • Purification: Silica gel column chromatography using DCM/MeOH mixtures or recrystallization
  • Characterization: Melting point determination, ^1H-NMR, ^13C-NMR, and mass spectrometry confirming the structure and purity

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Reference
Condensation to form core 2-amino-3,5-dichloropyridine + α-chloroketone, EtOH, reflux or MW 87–95 High purity 6,8-dichloroimidazopyridine
Suzuki coupling for 2-substituent 6,8-dichloro-2-haloimidazopyridine + 3-fluorophenylboronic acid, Pd(PPh3)4, K2CO3, MW, 95–120 °C 71–100 Microwave-assisted, short reaction time
Purification Silica gel chromatography (DCM/MeOH) or recrystallization Ensures removal of impurities

Research Findings and Notes

  • The multi-component synthesis routes provide versatile access to imidazo[1,2-a]pyridine cores but require subsequent selective halogenation or use of pre-halogenated aminopyridines for dichlorinated derivatives.
  • Microwave-assisted protocols significantly reduce reaction times and improve yields in both cyclization and cross-coupling steps.
  • The presence of chloro substituents at the 6 and 8 positions influences the reactivity of the imidazo[1,2-a]pyridine ring, facilitating selective functionalization at the 2-position by Suzuki coupling.
  • Ultrasound-assisted halogenation methods, although focused on iodination, demonstrate environmentally friendly and metal-free approaches potentially adaptable for chlorination.
  • The final compound's purity and identity are confirmed by standard spectroscopic methods, with melting points consistent with literature values for similar derivatives.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a covalent inhibitor by forming a covalent bond with its target protein, thereby inhibiting its function . This mechanism is particularly useful in the development of targeted cancer therapies .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Derivatives

Compound Name/ID Substituents Biological Activity Key Parameter (IC50/MIC/Affinity) Reference
This compound 6,8-Cl; 2-(3-Fluorophenyl) Hypothesized antileishmanial/AChE Not reported N/A
6,8-Dichloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine 6,8-Cl; 2-(3-MeO-Ph) Unknown Not reported
1c (Antileishmanial derivative) 6,8-Cl; 2-[(4-F-PhSO2)Me]; 3-NO2 Antileishmanial Improved solubility
Compound 2h (AChE inhibitor) Biphenyl side chain; R4-CH3 AChE inhibition IC50 = 79 µM
MCH1R antagonist (e.g., 3-CH3 derivative) 3-CH3 MCH1R antagonism Improved affinity
Imidazo[1,2-c]pyrimidine (24) Additional N in ring Antituberculosis MIC = 1–2 μM

Biological Activity

6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including oncology and anti-inflammatory applications. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C12H7Cl2FN3
  • Molecular Weight : 273.11 g/mol
  • CAS Number : 1550405-97-4

Biological Activity Overview

The biological activity of this compound has been characterized in several studies, focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds within this class can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .
  • Another investigation highlighted the ability of certain derivatives to suppress NF-κB signaling pathways, which are critical in cancer cell survival and proliferation. This suppression leads to enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promising anti-inflammatory properties:

  • A study explored its effects on inflammatory cytokine production and found that it effectively reduced levels of pro-inflammatory markers such as IL-6 and TNF-alpha in vitro .
  • The compound's mechanism appears to involve the inhibition of the NF-κB pathway, which is crucial for the expression of many inflammatory genes .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is essential for optimizing their biological activity. Modifications at specific positions on the imidazo ring or phenyl substituents can significantly influence their potency:

  • The presence of halogen atoms (like chlorine and fluorine) enhances lipophilicity and bioavailability while also affecting binding affinity to target proteins .
  • Studies suggest that introducing electron-withdrawing groups can improve anticancer efficacy by stabilizing reactive intermediates during metabolic processes .

Case Studies

Several case studies have reported on the efficacy of this compound:

StudyFindings
Inhibition of NF-κB pathway in MDA-MB-231 cellsDemonstrated potential as an anti-cancer agent
Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophagesSuggests application in treating inflammatory diseases
Enhanced apoptosis in lung cancer cell linesValidates its role as a therapeutic agent against lung cancer

Q & A

Basic: What synthetic strategies are most effective for introducing substituents at the C-3 position of imidazo[1,2-a]pyridines?

The C-3 position of imidazo[1,2-a]pyridines is highly reactive and can be functionalized using Friedel-Crafts acylation or multicomponent reactions. For example, a one-pot, catalytic AlCl₃-mediated Friedel-Crafts acylation efficiently acetylates C-3 using acetic anhydride, enabling rapid library synthesis . Alternatively, a copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes allows modular C-3 diversification . These methods prioritize operational simplicity, scalability, and compatibility with parallel synthesis workflows.

Basic: How does the halogenation pattern (e.g., 6,8-dichloro substitution) influence the physicochemical properties of imidazo[1,2-a]pyridines?

Halogens like chlorine at positions 6 and 8 enhance electron-withdrawing effects, increasing metabolic stability and modulating lipophilicity. For instance, 6,8-dichloro substitution reduces electron density on the core, potentially improving binding to hydrophobic pockets in enzymatic targets like COX-2 or GABA receptors . Fluorine at the 2-phenyl position (3-fluorophenyl) further fine-tunes pharmacokinetic properties by altering π-π stacking and hydrogen-bonding interactions . Computational tools like logP calculators and molecular electrostatic potential maps can quantify these effects .

Advanced: How can contradictory biological activity data (e.g., COX-2 inhibition vs. lack of antibacterial effects) be rationalized for structurally similar imidazo[1,2-a]pyridines?

Discrepancies arise from target-specific steric and electronic requirements. For example:

  • COX-2 inhibition : A morpholine group at C-3 in 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine enhances selectivity (IC₅₀ = 0.07 µM) by fitting into COX-2’s hydrophobic cavity .
  • Antibacterial inactivity : 2-Thiosubstituted-3-nitro derivatives showed no activity against S. aureus or P. aeruginosa, likely due to poor membrane permeability or incompatible pharmacophores .
    Methodological resolution : Use structure-activity relationship (SAR) studies with varied substituents and bacterial efflux pump assays to identify transport limitations.

Advanced: What computational approaches are used to predict the binding mode of 6,8-dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine to GABA receptors?

Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) can model ligand-receptor interactions. For acetylated derivatives, studies suggest that the imidazo[1,2-a]pyridine core aligns with GABAₐ’s benzodiazepine-binding site, while the 3-fluorophenyl group occupies a subpocket stabilized by halogen bonding . Free energy perturbation (FEP) calculations further refine binding affinity predictions. Experimental validation via radioligand displacement assays (e.g., [³H]flumazenil) is critical to confirm computational findings .

Basic: What analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?

  • Structural confirmation : ¹H/¹³C NMR for substituent assignment, HRMS for molecular weight verification .
  • Purity assessment : HPLC with UV detection (λ = 254–280 nm) to quantify impurities.
  • Crystallography : Single-crystal X-ray diffraction resolves regiochemistry, particularly for halogenated derivatives .

Advanced: How can the synthetic route for this compound be optimized to reduce reliance on hazardous reagents?

  • Greener alternatives : Replace POCl₃ (used in chlorination) with catalytic PCl₃ or mechanochemical methods .
  • One-pot strategies : Integrate nitration, halogenation, and coupling steps to minimize intermediate isolation .
  • Flow chemistry : Continuous flow reactors improve safety and yield for exothermic reactions like Friedel-Crafts acylation .

Basic: What biological activities are associated with the imidazo[1,2-a]pyridine scaffold, and how does 6,8-dichloro-2-(3-fluorophenyl) substitution modulate these?

The scaffold exhibits anticancer, antiviral, and anti-inflammatory properties. The 6,8-dichloro substitution enhances metabolic stability, while the 3-fluorophenyl group may improve CNS penetration for neurological targets (e.g., GABA receptors) . However, activity is context-dependent; for example, antitumor effects require specific kinase inhibition (e.g., PI3K), whereas antibacterial activity demands distinct substituent patterns .

Advanced: How do electronic effects of substituents impact the regioselectivity of electrophilic aromatic substitution (EAS) on imidazo[1,2-a]pyridines?

The C-3 position is inherently electron-rich due to the fused imidazole ring, making it prone to electrophilic attack. Halogens (Cl, F) at positions 6 and 8 further direct EAS to C-3 by deactivating other positions. Computational studies (e.g., NBO analysis) confirm increased electron density at C-3, rationalizing the efficacy of Friedel-Crafts acylation at this site .

Basic: What in vitro assays are recommended for evaluating the COX-2 inhibitory activity of imidazo[1,2-a]pyridine derivatives?

  • Enzyme inhibition : Use a fluorescence-based COX-2 inhibitor screening kit (e.g., Cayman Chemical) to measure IC₅₀ values .
  • Selectivity testing : Parallel COX-1/COX-2 assays with purified enzymes to calculate selectivity indices.
  • Cell-based models : LPS-induced COX-2 expression in RAW 264.7 macrophages for translational relevance .

Advanced: What strategies address low solubility of highly halogenated imidazo[1,2-a]pyridines in aqueous assays?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at C-3 for transient solubility .
  • Nanoparticle formulation : Encapsulate derivatives in PEGylated liposomes to enhance bioavailability .
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity while mitigating precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.